molecular formula C20H24Cl2N6O2 B2636335 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione CAS No. 931033-98-6

7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2636335
CAS No.: 931033-98-6
M. Wt: 451.35
InChI Key: GINFNNSKKWBJLL-UHFFFAOYSA-N
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Description

7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24Cl2N6O2 and its molecular weight is 451.35. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Studies have shown that derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds structurally similar to 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, have been explored for their receptor affinity and potential psychotropic activity. These compounds are primarily designed as ligands for serotonin (5-HT) receptors and evaluated for their antidepressant and anxiolytic properties. The studies involve pharmacological evaluations in vivo, demonstrating the compound's potential in influencing mood disorders (Chłoń-Rzepa et al., 2013).

Analgesic Activity

Another application in scientific research involves the examination of analgesic properties. Compounds from the purine-2,6-dione group, including those structurally related to this compound, have been synthesized and tested for their analgesic and anti-inflammatory effects. The research includes evaluating these compounds in various in vivo models to understand their effectiveness in pain management (Zygmunt et al., 2015).

Properties

IUPAC Name

7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N6O2/c1-24-7-9-27(10-8-24)12-16-23-18-17(19(29)26(3)20(30)25(18)2)28(16)11-13-14(21)5-4-6-15(13)22/h4-6H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINFNNSKKWBJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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